2,2-Bis(trifluoromethyl)propionyl fluoride
Overview
Description
2,2-Bis(trifluoromethyl)propionyl fluoride is a fluorinated organic compound with the molecular formula C5H3F7O. It is known for its high thermal stability and unique chemical properties, making it valuable in various industrial and research applications. The compound is characterized by the presence of two trifluoromethyl groups attached to a propionyl fluoride backbone, which imparts significant electron-withdrawing effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 2,2-Bis(trifluoromethyl)propionyl fluoride involves the reaction of α-hydrohexafluoroisobutyryl fluoride with methyl iodide in the presence of triethylamine. This reaction is typically carried out in a sealed glass tube or autoclave, leading to the formation of the desired product . The reaction conditions include:
- Temperature: 35-40°C
- Reaction Time: 30 minutes to three days
- Solvent: Acetonitrile
- Reagents: Triethylamine, potassium fluoride
The product is then purified by distillation and rectification, yielding a high-purity compound with a boiling point of 46-47°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous distillation units to ensure consistent product quality and yield. The scalability of the reaction allows for efficient production, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(trifluoromethyl)propionyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the electron-withdrawing trifluoromethyl groups, which activate the carbonyl carbon for attack by nucleophiles.
Hydrolysis: In the presence of water or aqueous bases, the compound can hydrolyze to form 2,2-Bis(trifluoromethyl)propionic acid and hydrogen fluoride.
Reduction: The carbonyl group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide solutions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives of this compound.
Hydrolysis: 2,2-Bis(trifluoromethyl)propionic acid and hydrogen fluoride.
Reduction: 2,2-Bis(trifluoromethyl)propanol.
Scientific Research Applications
2,2-Bis(trifluoromethyl)propionyl fluoride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of fluorinated organic compounds, which are valuable in materials science and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to act as a fluorinated probe.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and fluorinated drugs.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and advanced materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,2-Bis(trifluoromethyl)propionyl fluoride is primarily influenced by the electron-withdrawing effects of the trifluoromethyl groups. These groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The compound can interact with various molecular targets, including enzymes and proteins, by forming covalent bonds or acting as a competitive inhibitor.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Bis(trifluoromethyl)propionic acid
- 2,2-Bis(trifluoromethyl)propanol
- Trifluoroacetic acid
- Trifluoroacetyl chloride
Uniqueness
2,2-Bis(trifluoromethyl)propionyl fluoride is unique due to its dual trifluoromethyl groups, which impart significant electron-withdrawing effects and enhance its reactivity compared to similar compounds. This makes it particularly valuable in synthetic chemistry and industrial applications where high reactivity and stability are required.
Properties
IUPAC Name |
3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoyl fluoride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F7O/c1-3(2(6)13,4(7,8)9)5(10,11)12/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMMDSMLDJMRSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)F)(C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371191 | |
Record name | 2,2-Bis(trifluoromethyl)propionyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1735-87-1 | |
Record name | 3,3,3-Trifluoro-2-methyl-2-(trifluoromethyl)propanoyl fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1735-87-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Bis(trifluoromethyl)propionyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-Bis(trifluoromethyl)propanoyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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